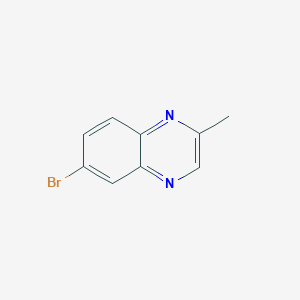

6-Bromo-2-methylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

The quinoxaline framework is a fundamental structural unit in a multitude of synthetic compounds with diverse applications. sigmaaldrich.com These derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. nih.gov In the realm of medicine, quinoxaline-based compounds have demonstrated a remarkable array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, antifungal, and antimalarial properties. researchgate.netnih.govscispace.com Notably, several commercially available drugs, such as Glecaprevir and Erdafitinib, incorporate the quinoxaline moiety. nih.gov

Beyond their medicinal value, quinoxaline derivatives are also significant in materials science. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), polymers, and chemosensors. sigmaaldrich.comresearchgate.net The thermal stability and low band gap of quinoxaline-containing polymers are particularly advantageous for applications in optical devices. sigmaaldrich.com The continuous exploration of new synthetic methodologies for quinoxaline derivatives underscores their importance and the drive to unlock their full potential in various scientific fields.

Academic Context of Halogenated Quinoxaline Derivatives

The introduction of a halogen atom, such as bromine, onto the quinoxaline scaffold provides a reactive handle for further chemical transformations. thieme-connect.de Halogenated quinoxalines are key intermediates in the synthesis of more complex, functionalized derivatives. sapub.org The carbon-halogen bond can be readily manipulated through various cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are frequently employed to form new carbon-carbon and carbon-heteroatom bonds at the halogenated position. researchgate.netias.ac.innih.govyonedalabs.com For instance, the Suzuki-Miyaura reaction enables the coupling of a bromoquinoxaline with a boronic acid, creating a new biaryl linkage. yonedalabs.com This versatility allows chemists to systematically modify the quinoxaline structure and investigate the structure-activity relationships of the resulting compounds. researchgate.net The reactivity of the halogen is influenced by its position on the quinoxaline ring and the presence of other substituents. thieme-connect.de This allows for regioselective synthesis, a crucial aspect of designing molecules with specific properties. thieme-connect.de

Overview of Research Trajectories for 6-Bromo-2-methylquinoxaline

This compound is a specific halogenated derivative that serves as a valuable building block in organic synthesis. synchem.de Its synthesis is typically achieved through the condensation of 4-bromo-1,2-phenylenediamine with an appropriate dicarbonyl compound. scispace.com

Research involving this compound primarily focuses on its utility as a precursor for more elaborate molecular architectures. The bromine atom at the 6-position is a prime site for modification. For example, it can participate in Suzuki coupling reactions to introduce new aryl or heteroaryl groups. researchgate.net One documented study describes the synthesis of various 2,3-substituted quinoxalines where this compound was a key starting material, which was then subjected to a Suzuki coupling reaction. researchgate.net

Furthermore, the methyl group at the 2-position can also be a site for chemical modification, although the bromo group is generally more reactive for cross-coupling reactions. The presence of both the bromo and methyl groups offers multiple avenues for derivatization, allowing for the creation of a library of compounds for screening in various applications. While not as extensively studied as the parent quinoxaline ring, the research trajectory for this compound is clearly directed towards its use as a versatile intermediate in the construction of novel and potentially bioactive molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 76982-26-8 synchem.debldpharm.com |

| Molecular Formula | C₉H₇BrN₂ synchem.de |

| Molecular Weight | 223.07 g/mol synchem.de |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 101-105 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJZVJSYOCQGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76982-26-8 | |

| Record name | 6-bromo-2-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Dynamics

The reactivity of the 6-Bromo-2-methylquinoxaline ring is dictated by the interplay of the electron-withdrawing pyrazine (B50134) ring and the substituents on the benzene (B151609) ring. The pyrazine moiety deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, this electron deficiency activates the ring system for nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are present.

In the case of this compound, the bromine atom acts as a moderate deactivator for electrophilic substitution. Reactions such as nitration or further halogenation would require harsh conditions and may lead to a mixture of products.

On the other hand, the quinoxaline (B1680401) system is susceptible to nucleophilic attack. While the bromo-substituent itself is a target for nucleophilic displacement (as discussed in the next section), the electron-deficient nature of the quinoxaline ring system can facilitate nucleophilic substitution of other leaving groups if present on the ring. The reaction of quinoxaline derivatives with various nucleophiles has been studied, and the mechanism often follows an addition-elimination pathway. For instance, the reaction of 2-substituted quinoxalines with carbon-based nucleophiles has been reported to proceed via an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism.

Functionalization at Bromo-Substituted Positions

The carbon-bromine bond at the 6-position of this compound is the primary site for a wide array of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are extensively used to modify the 6-position. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Common cross-coupling reactions employed for the derivatization of this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

These reactions allow for the introduction of a diverse range of functional groups, significantly expanding the chemical space accessible from this compound.

Table 1: Examples of Functionalization Reactions at the Bromo-Substituted Position

| Reaction Type | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 2-Methyl-6-phenylquinoxaline | High |

| Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-Methyl-6-(phenylethynyl)quinoxaline | Good |

| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 4-(2-Methylquinoxalin-6-yl)morpholine | High |

Synthesis of Hybrid Molecules and Conjugates Incorporating the Quinoxaline Moiety

The derivatized quinoxaline core from this compound can be incorporated into larger, more complex molecules to create hybrid compounds with potentially enhanced or novel biological activities. This strategy involves linking the quinoxaline moiety to another pharmacophore through a suitable linker. The goal is to combine the therapeutic effects of both parent molecules or to target multiple biological pathways.

For example, the functional groups introduced at the 6-position via cross-coupling can serve as handles for further chemical transformations. An amino group introduced via Buchwald-Hartwig amination can be acylated or used in reductive amination to attach other molecules. Similarly, an alkyne from a Sonogashira coupling can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-linked conjugates.

The synthesis of these hybrid molecules allows for the exploration of new chemical entities with tailored properties for various applications, including drug discovery and materials science.

Multi-Component Reaction Approaches for Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are powerful tools for diversity-oriented synthesis (DOS). These reactions are highly atom-economical and allow for the rapid generation of libraries of structurally diverse compounds.

This compound derivatives can be utilized in MCRs to create complex heterocyclic systems. For instance, a functionalized derivative of this compound, such as one containing an amino or aldehyde group introduced at the 6-position, can serve as a key building block in well-known MCRs like the Ugi or Passerini reactions.

The Ugi four-component reaction (Ugi-4CR), for example, involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide derivative. By using a derivative of this compound as one of the components, a diverse library of quinoxaline-containing peptidomimetics can be efficiently synthesized. This approach is highly valuable in the early stages of drug discovery for generating a wide range of compounds for biological screening.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques for Molecular Architecture Confirmation

Spectroscopic methods provide detailed information about the connectivity of atoms and the types of chemical bonds present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For 6-Bromo-2-methylquinoxaline, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group and the aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the bromine substituent. The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns (splitting) would reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It would show separate signals for the methyl carbon, the carbon atoms of the benzene (B151609) ring, and the carbon atoms of the pyrazine (B50134) ring. The positions of these signals are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Methyl) | ~2.7 | Singlet | Protons on the methyl group at position 2. |

| ¹H (Aromatic) | 7.6 - 8.8 | Multiplets/Doublets | Protons on the quinoxaline ring system. |

| ¹³C (Methyl) | ~22 | Quartet | Carbon of the methyl group. |

| ¹³C (Aromatic) | 120 - 160 | Singlets/Doublets | Carbons of the quinoxaline ring. |

Note: These are estimated values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The high-resolution mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The monoisotopic mass of this compound is approximately 221.979 g/mol . uni.lu Electron ionization mass spectrometry would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for quinoxaline derivatives often involve the loss of small molecules like HCN or the cleavage of substituents from the ring. The fragmentation pattern for 2-methylquinoxaline (B147225), a related compound, shows a prominent molecular ion peak and subsequent loss of fragments, which can serve as a reference for predicting the behavior of its brominated analog.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the quinoxaline ring system would produce strong absorptions in the 1450-1600 cm⁻¹ region.

C-Br stretching: A characteristic absorption for the carbon-bromine bond is expected in the lower wavenumber region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (CH₃) | 2850 - 2960 | Stretching |

| Aromatic C=C/C=N | 1450 - 1600 | Stretching |

| C-Br | 500 - 600 | Stretching |

X-ray Crystallography for Three-Dimensional Structural Analysis

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While crystallographic data for the specific title compound is not publicly documented, studies on related brominated quinoline (B57606) derivatives have provided detailed structural insights, including unit cell dimensions and space group information. nih.gov Such an analysis for this compound would definitively confirm its planar quinoxaline core and the positions of the methyl and bromo substituents.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules. These methods provide insights into how a molecule will behave in chemical reactions.

For quinoxaline (B1680401) derivatives, DFT calculations are commonly performed to determine key electronic parameters. researchgate.netelectrochemsci.org The B3LYP functional is a popular and accurate hybrid density functional method for quantum chemical calculations, especially for molecules containing nitrogen, oxygen, carbon, and hydrogen atoms. nih.gov Basis sets like 6-31G(d) or 6-311++G(d,p) are often employed to ensure accurate descriptions of the electronic structure. researchgate.netelectrochemsci.org

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is the energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. nih.gov

Electron Density Distribution: These calculations reveal the distribution of electron density across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

While specific values for 6-Bromo-2-methylquinoxaline are not available in the provided search results, a theoretical study on related quinoline (B57606) compounds like 6-bromo-2-methylquinoline (B1268081) has utilized DFT and ab initio Hartree-Fock (HF) calculations to analyze its structural and vibrational properties, demonstrating the applicability of these methods. ultraphysicalsciences.orgresearchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. This is a cornerstone of structure-based drug design. researchgate.net

The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of the ligand is built and optimized.

Docking Simulation: Software like AutoDock is used to place the ligand into the active site of the protein in various orientations and conformations. japsonline.com

Scoring and Analysis: A scoring function calculates the binding energy for each pose, predicting the most favorable binding mode. Lower binding energy typically indicates a more stable and potent interaction.

Studies on various quinoxaline derivatives have employed this technique to explore their potential as inhibitors for targets like VEGFR-2, α-glucosidase, and platelet-derived growth factor-beta receptor (PDGFβR). nih.govnih.govresearchgate.net For instance, in a study on diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors, molecular docking revealed binding energies ranging from -2.207 to -5.802 kcal/mol and identified key interactions within the enzyme's active site. nih.gov Similarly, docking of 3-methylquinoxaline derivatives against the VEGFR-2 receptor identified compounds with higher docking scores than the reference drug Sorafenib, suggesting strong potential for inhibition. researchgate.net

These simulations can identify crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the target's active site, guiding the design of more potent molecules. nih.gov

Structure-Activity Relationship (SAR) Theoretical Frameworks and Mechanistic Interpretations

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Theoretical SAR frameworks use computational data to build predictive models and interpret experimental results at a molecular level.

For the quinoxaline scaffold, SAR studies have identified key structural features that modulate activity. For example, substitutions at the C2, C3, C6, and C7 positions of the quinoxaline ring are often crucial for biological effects. mdpi.com General SAR principles for quinoxaline derivatives in anticancer research indicate that:

The quinoxaline nucleus itself is often an essential pharmacophore. mdpi.com

The type of substituent (electron-donating or electron-withdrawing) and its position significantly affect potency. mdpi.commdpi.com

Linkers connecting the quinoxaline core to other chemical moieties can influence binding and activity. mdpi.com

A study on quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea compound with low micromolar potency against a panel of cancer cell lines, highlighting the importance of the urea (B33335) linker and the furanyl groups for activity. researchgate.net Another SAR study on quinoxalin-2-one derivatives as PDGFβR inhibitors used molecular modeling to establish a relationship between ligand-binding free energies and experimental inhibitory activities (IC50 values), successfully identifying a predictive model. nih.gov These approaches allow researchers to rationally design new derivatives with improved potency and selectivity.

Reaction Pathway Analysis and Mechanistic Elucidation through Computational Approaches

Computational chemistry can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. smu.edursc.org This involves calculating the potential energy surface for the reaction.

The traditional synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.it Computational methods can model this reaction to:

Determine Activation Energies: By locating the transition state structure, the energy barrier for the reaction can be calculated, helping to predict reaction rates and feasibility under different conditions.

Identify Intermediates: The calculations can reveal the existence of short-lived intermediates that may be difficult to detect experimentally.

Evaluate Alternative Pathways: Different possible mechanisms can be modeled, and the one with the lowest energy barrier is typically the most likely to occur.

While specific computational studies on the reaction pathways for the synthesis of this compound were not found, the general methodologies are well-established. For example, quantum mechanical calculations have been used to study the reaction mechanism of methyl radicals with bromine, determining equilibrium geometries and energetics along the minimum energy reaction path. researchgate.net Such approaches provide a detailed, step-by-step understanding of chemical transformations that is invaluable for optimizing synthetic routes and designing new reactions. smu.edu

Exploration of Molecular Interactions and Broad Biological Activities

Enzyme Inhibition Mechanism Studies

The quinoxaline (B1680401) core is a well-established scaffold in the design of various enzyme inhibitors. Research into derivatives has shed light on how different substitutions on the quinoxaline ring system influence inhibitory activity against several key enzyme targets.

Cholinesterase Enzyme System Interactions

Quinoxaline derivatives have been identified as a class of selective inhibitors for butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govresearchgate.net In studies on a series of quinoxaline compounds, many were found to be selective for BChE over acetylcholinesterase (AChE). nih.govresearchgate.netingentaconnect.com

The position of substituents on the quinoxaline ring plays a critical role in determining the inhibitory potency. For instance, research on various quinoxaline derivatives demonstrated that substitutions at the 6-position can modulate activity. While specific data for a 6-bromo substituent is not detailed, studies on analogous compounds show that introducing an electron-withdrawing group like 6-chloro (IC₅₀ = 23.87 µM) or 6-nitro (IC₅₀ = 21.31 µM) tended to decrease the acetylcholinesterase inhibitory activity compared to the unsubstituted quinoxaline (IC₅₀ = 13.22 µM). mdpi.com This suggests that the electronic properties of the substituent at this position are a key factor in the interaction with the enzyme's active site. mdpi.com

Interactive Data Table: Acetylcholinesterase Inhibition by 6-Substituted Quinoxalines Press Run to render the table.

Aldose Reductase Inhibition Pathways

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions and contributes to diabetic complications. nih.govatlantis-press.comnih.gov The inhibition of ALR2 is a major therapeutic strategy, and molecules based on the quinoxaline scaffold have been investigated for this purpose. nih.govatlantis-press.com Research has focused on designing quinoxalin-2(1H)-one derivatives that show potent ALR2 inhibition, with some compounds achieving IC₅₀ values in the nanomolar range. nih.gov However, specific studies detailing the aldose reductase inhibitory activity of 6-Bromo-2-methylquinoxaline are not present in the reviewed literature.

Protein Kinase Inhibition Research

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. Quinoxaline derivatives are recognized as a significant class of protein kinase inhibitors, often acting as ATP-competitive inhibitors that block the enzyme's catalytic function. They have been shown to inhibit a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The development of covalent inhibitors, which form a permanent bond with a cysteine residue near the ATP binding site, has enhanced the potency and selectivity of some kinase inhibitors. nih.gov While the general quinoxaline scaffold is a cornerstone for designing such inhibitors, specific research focusing on the protein kinase inhibitory profile of this compound has not been detailed in the available scientific literature.

Antimicrobial Activity Investigations

The quinoxaline nucleus is a common feature in compounds designed to combat microbial infections, exhibiting a wide range of activities against both bacteria and fungi. nih.gov

Antibacterial Spectrum and Efficacy Studies

Compounds featuring the quinoxaline structure have demonstrated broad-spectrum antibacterial activity. nih.gov Studies on various derivatives show efficacy against both Gram-positive strains, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains, including Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, a series of novel quinoxaline-based compounds showed moderate to good activity, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL against various bacteria. rsc.org Another study highlighted that introducing hydrophobic moieties at the 3-position of a 1-methylquinoxalinium iodide structure significantly increased antibacterial activity. nih.gov Despite these promising findings for the broader class of quinoxalines, specific data on the antibacterial spectrum and efficacy of this compound is not available in the reviewed sources.

Antifungal Properties and Modulations

The antifungal potential of quinoxaline derivatives has also been an area of active research. nih.gov For example, certain derivatives of 2-hydroxy-3-methylquinoxaline (B154303) showed moderate activity against fungal strains like Aspergillus niger and Candida albicans. nih.gov In a different study, a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and evaluated for antifungal activity against Rhizoctonia solani, with some compounds showing more potent activity than the commercial fungicide carbendazim. nih.govresearchgate.net These findings underscore the potential of the quinoxaline scaffold in developing new antifungal agents. However, literature specifically detailing the antifungal properties of this compound could not be located.

Antitubercular Activity Perspectives

The quinoxaline scaffold is a significant area of research in the development of new antitubercular agents. nih.govmdpi.com While direct studies on this compound are not extensively documented, the structure-activity relationships (SAR) of various quinoxaline derivatives provide valuable insights into its potential efficacy against Mycobacterium tuberculosis.

Research on quinoxaline 1,4-di-N-oxide derivatives has shown that the presence of electron-withdrawing groups, such as halogens, at the 7-position is favorable for antitubercular activity. nih.gov This suggests that the bromo substituent at the 6-position of this compound could contribute positively to its antimycobacterial potential. Studies on quinoxaline-alkynyl derivatives further support this, indicating that compounds with a nitro group (another electron-withdrawing group) at the 6-position were generally more active. nih.gov

The position of the methyl group is also a critical factor. SAR analyses have indicated that a methyl group at the 3-position of the quinoxaline ring is a favorable option for enhancing antitubercular activity. nih.gov Although the compound in focus has a methyl group at the 2-position, this substitution is part of the core structure that is being widely investigated for its biological activities. The combination of a halogen on the benzene (B151609) ring and a methyl group on the pyrazine (B50134) ring presents a promising configuration for further investigation.

Table 1: Structure-Activity Relationship (SAR) Insights for Antitubercular Quinoxaline Derivatives

| Structural Feature | Position | Observed Effect on Antitubercular Activity |

|---|---|---|

| Electron-withdrawing group (e.g., Halogen) | 7 | Preferred for activity nih.gov |

| Electron-withdrawing group (e.g., Nitro) | 6 | Generally more active nih.gov |

| Methyl group | 3 | Considered a good option for activity nih.gov |

Antioxidant Activity Modulations

The potential for quinoxaline derivatives to exhibit antioxidant activity is an area of growing interest. This activity is often associated with the ability of the compound to scavenge free radicals, a property influenced by its electronic structure. The introduction of specific substituents onto the quinoxaline ring can modulate this antioxidant capacity.

Studies have shown that the presence of phenolic hydroxyl groups on the quinoxalinone core or its side chains is crucial for potent antioxidant activity. nih.gov For instance, a derivative with a 7-hydroxyl group and a phenolic 3,4-dihydroxyl side chain demonstrated antioxidant activity comparable to the well-known antioxidant, Trolox. nih.gov While this compound does not possess hydroxyl groups, the inherent electronic nature of the quinoxaline ring itself can play a role in its redox properties.

The modulation of antioxidant activity is highly dependent on the nature and position of substituents. While electron-donating groups like hydroxyls are known to enhance antioxidant capacity, the effect of a bromo substituent at the 6-position and a methyl group at the 2-position on the radical scavenging ability of the quinoxaline core is not well-defined in the available literature. However, research on flavonoids has shown that the number and position of hydroxyl groups are the primary determinants of antioxidant activity. nih.gov This suggests that derivatives of this compound could potentially be functionalized with hydroxyl groups to enhance their antioxidant properties.

Table 2: Influence of Substituents on the Antioxidant Activity of Quinoxaline and Related Compounds

| Compound Class | Key Substituent for Antioxidant Activity | Reference |

|---|---|---|

| Quinoxalinones | Phenolic hydroxyl groups | nih.gov |

| Flavonoids | Number and position of phenolic hydroxyls | nih.gov |

General Exploration of Interaction with Biological Targets (Non-Clinical Context)

In a non-clinical setting, the this compound scaffold has the potential to interact with a variety of biological targets, owing to the versatile nature of the quinoxaline ring system. Quinoxaline derivatives have been identified as inhibitors of several enzymes and as antagonists at various receptors.

The core quinoxaline structure is known to interact with enzymes such as aldose reductase, with specific derivatives showing potent inhibition. nih.gov Furthermore, quinoxaline derivatives have been investigated as inhibitors of protein kinases, including p38α Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are involved in inflammatory and angiogenic processes, respectively. researchgate.netresearchgate.net The interaction with these targets often involves hydrogen bonding and hydrophobic interactions within the enzyme's active site.

In terms of receptor interactions, quinoxaline derivatives have been studied as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is implicated in neurological disorders. researchgate.net The presence of a halogen atom at the 6-position of the related quinazoline (B50416) scaffold has been shown to improve anticancer effects, suggesting a potentially significant role for the bromo substituent in mediating interactions with biological targets. nih.gov The 6-bromo substitution on the quinoxaline ring could influence the electronic distribution and steric properties of the molecule, thereby affecting its binding affinity and selectivity for various biological targets.

Table 3: Potential Biological Targets of Quinoxaline Derivatives

| Target Class | Specific Target Example | Potential Biological Effect |

|---|---|---|

| Enzyme | Aldose Reductase | Inhibition nih.gov |

| Enzyme | p38α MAPK | Inhibition researchgate.net |

| Enzyme | VEGFR-2 | Inhibition researchgate.net |

| Receptor | AMPA Receptor | Antagonism researchgate.net |

Potential Non Biological Applications and Material Science Contributions

Applications in Organic Optoelectronic Materials and Electroluminescence

Quinoxaline (B1680401) derivatives are recognized for their utility as electron-transporting materials (ETMs) and emitters in organic light-emitting diodes (OLEDs) due to their high electron mobility and efficient charge transfer capabilities. nih.govnih.gov The incorporation of functional groups, such as bromo and methyl substituents, allows for the precise control over the material's energy levels, bandgap, and charge carrier transport properties. nih.gov Specifically, the introduction of electron-withdrawing groups like bromine can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection, while electron-donating groups like methyl can influence the Highest Occupied Molecular Orbital (HOMO) energy level. nih.gov

While direct studies on OLEDs incorporating 6-Bromo-2-methylquinoxaline are not extensively reported, research on analogous quinoxaline derivatives provides insight into its potential performance. For instance, chromophore-labeled quinoxaline derivatives have been successfully employed as efficient electroluminescent materials. acs.org These materials, often featuring a donor-acceptor architecture, can exhibit tunable emission colors and high thermal stability. rsc.org The electroluminescent properties of such compounds are influenced by the nature of the substituents on the quinoxaline ring.

The photophysical properties of quinoxaline derivatives are critical for their application in optoelectronic devices. Studies on similar compounds, such as 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide, have demonstrated their potential in optoelectronic applications with tunable optical and electrochemical properties. proquest.com The presence of a halogen atom and a methyl group in this compound suggests that it could exhibit interesting photoluminescent properties, making it a candidate for use as an emitter or a component in host-guest emitting systems in OLEDs.

Table 1: Predicted Optoelectronic Properties of this compound Based on Analogous Compounds (Note: The following data is extrapolated from studies on structurally similar quinoxaline derivatives and is intended for illustrative purposes, as direct experimental data for this compound is not readily available.)

| Property | Predicted Value | Reference Compound(s) |

| HOMO Energy Level | ~ -5.8 eV | Substituted Quinoxalines nih.gov |

| LUMO Energy Level | ~ -3.3 eV | Substituted Quinoxalines nih.gov |

| Optical Bandgap (Eg opt) | ~ 2.5 eV | Substituted Quinoxalines proquest.com |

| Potential Emission Color | Green-Yellow | Chromophore-labeled Quinoxalines acs.org |

Role in Coordination Chemistry and Metal Complexation Studies

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold make it an excellent ligand for coordinating with a variety of metal ions. The resulting metal complexes have shown a wide range of applications, including in catalysis, sensing, and as functional materials. The substituents on the quinoxaline ring play a crucial role in modifying the coordination properties of the ligand and the electronic and photophysical properties of the resulting metal-organic frameworks (MOFs). researchgate.netscirp.org

Although specific research on the coordination chemistry of this compound is limited, the broader family of quinoxaline derivatives has been extensively studied as ligands. These ligands can form complexes with diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and reaction conditions. The electronic properties of the quinoxaline ligand, influenced by substituents like the bromo and methyl groups, can affect the stability and reactivity of the metal complexes.

The synthesis and characterization of metal-organic frameworks bridged by flexible or rigid quinoxaline-based ligands have been reported, demonstrating the versatility of this class of compounds in constructing porous materials with potential applications in gas storage and separation. scirp.orgnih.govresearchgate.net The presence of a bromine atom on the this compound ligand could potentially be utilized for post-synthetic modification of the corresponding MOFs, further expanding their functional diversity.

Table 2: Potential Coordination Complexes of this compound with Various Metal Ions (Note: This table is a hypothetical representation of potential complexes based on the known coordination chemistry of quinoxaline derivatives. Specific experimental validation for this compound is required.)

| Metal Ion | Potential Complex Formula | Predicted Geometry | Potential Application |

| Copper(II) | [Cu(6-Br-2-MeQx)₂Cl₂] | Square Planar / Distorted Octahedral | Catalysis |

| Zinc(II) | [Zn(6-Br-2-MeQx)Cl₂] | Tetrahedral | Luminescent Sensor |

| Ruthenium(II) | [Ru(bpy)₂(6-Br-2-MeQx)]²⁺ | Octahedral | Photoredox Catalysis |

| Nickel(II) | [Ni(6-Br-2-MeQx)₂(H₂O)₂]²⁺ | Octahedral | Magnetic Materials |

Contributions to Dye Chemistry

Quinoxaline derivatives have been utilized as scaffolds in the synthesis of various dyes, including azo dyes and fluorescent dyes. nih.govnih.gov The extended π-conjugated system of the quinoxaline ring, coupled with the ability to introduce various substituents, allows for the development of dyes with a wide range of colors and properties. These dyes have found applications in textiles, as photoinitiators for polymerization, and in dye-sensitized solar cells. nih.govmdpi.comresearchgate.net

The synthesis of azo dyes containing a quinoxaline nucleus has been reported, where aminoquinoxalines are diazotized and coupled with other aromatic compounds to produce colored substances. researchgate.net While there is no specific report on the use of this compound for synthesizing azo dyes, its structure suggests it could be a precursor. For instance, if the bromo group were replaced with an amino group, the resulting amino-2-methylquinoxaline could be a valuable intermediate in azo dye synthesis.

Furthermore, quinoxaline derivatives have been designed as dyes for visible light photoinitiators, demonstrating their potential in polymerization applications. nih.govmdpi.com The absorption and emission properties of these dyes can be tuned by modifying the substituents on the quinoxaline core. The presence of both an electron-withdrawing and an electron-donating group in this compound could lead to interesting solvatochromic and halochromic properties if incorporated into a dye structure.

Table 3: Hypothetical Azo Dyes Derived from an Amino-Substituted 2-Methylquinoxaline (B147225) (Note: This table illustrates the potential for dye synthesis based on a functionalized 2-methylquinoxaline scaffold, as direct synthesis from this compound is not documented. The spectral data are estimations.)

| Azo Dye Structure | Coupling Component | Predicted λmax (nm) | Potential Color |

| 2-methyl-6-(phenyldiazenyl)quinoxaline | Phenol | ~450 | Yellow-Orange |

| 2-methyl-6-((4-nitrophenyl)diazenyl)quinoxaline | Aniline | ~480 | Orange-Red |

| 2-methyl-6-((naphthalen-2-yl)diazenyl)quinoxaline | β-Naphthol | ~520 | Red |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Accessibility

The classical synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgnih.gov While effective, this method can require harsh conditions, such as high temperatures and strong acid catalysts. nih.govnih.gov Consequently, current research is intensely focused on developing more efficient, sustainable, and accessible synthetic routes.

Recent advancements have emphasized green chemistry principles, utilizing environmentally benign solvents like water or employing solvent-free conditions. mtieat.org Microwave-assisted synthesis has emerged as a powerful technique, significantly reducing reaction times from hours to mere minutes and often improving yields. nih.govudayton.edu

Furthermore, the development of novel catalytic systems is a major research thrust. Transition-metal-free approaches are gaining traction, addressing concerns about the cost, toxicity, and removal of metal catalysts from the final products. nih.gov Organocatalysts and heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, offer advantages like recyclability and operational simplicity for synthesizing quinoxaline (B1680401) derivatives at room temperature. nih.govnih.gov These modern methods aim to make key intermediates like 6-Bromo-2-methylquinoxaline more readily available for subsequent research and development.

| Synthetic Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often solvent-free. nih.govudayton.edu |

| Transition-Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Lower cost, reduced toxicity, easier purification. nih.gov |

| Heterogeneous Catalysis | Employs recyclable catalysts like alumina-supported reagents. | Catalyst can be easily recovered and reused, mild reaction conditions. nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free, often mimics enzymatic processes. nih.gov |

Advanced Functionalization Strategies for Diverse Applications

The true value of this compound lies in its potential for structural diversification. The bromine atom on the benzene (B151609) ring is a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov

Cross-Coupling Reactions: The bromo substituent at the 6-position is ideally suited for palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Buchwald-Hartwig amination (forming C-N bonds) couplings. youtube.comyoutube.com These reactions allow for the precise installation of a wide range of functional groups, including aryl, heteroaryl, alkyl, and amino moieties. This capability is crucial for tuning the electronic and photophysical properties of the molecule for materials science applications or for exploring the structure-activity relationships in medicinal chemistry. thieme-connect.deresearchgate.net

C–H Functionalization: Beyond traditional cross-coupling, direct C–H functionalization has become a powerful tool for modifying heterocyclic scaffolds. rsc.orgcitedrive.com This strategy allows for the direct conversion of carbon-hydrogen bonds into new bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.de For the quinoxaline core, this approach offers pathways to introduce substituents at positions that are otherwise difficult to access, providing a direct and atom-economical route to novel derivatives. researchgate.net

| Functionalization Strategy | Target Site | Potential Modifications | Key Applications |

| Suzuki-Miyaura Coupling | C6-Br | Aryl, Heteroaryl groups | Organic electronics, Medicinal chemistry youtube.com |

| Buchwald-Hartwig Amination | C6-Br | Primary/Secondary Amines | Pharmaceuticals, Ligand synthesis youtube.com |

| Direct C-H Functionalization | Quinoxaline Ring C-H bonds | Alkyl, Aryl, Amino groups | Late-stage modification, Library synthesis rsc.orgthieme-connect.de |

Interdisciplinary Research Avenues and Collaborative Frameworks

The versatility of the this compound scaffold positions it at the intersection of several scientific disciplines, fostering collaborative research.

Medicinal Chemistry: Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. thieme-connect.deudayton.edu The ability to systematically modify the this compound core through advanced functionalization strategies allows medicinal chemists to synthesize libraries of new compounds for biological screening. Collaboration with biochemists and pharmacologists is essential to evaluate the efficacy of these new derivatives and to understand their mechanisms of action, for instance, as kinase inhibitors in cancer therapy. researchgate.net

Materials Science: In materials science, the quinoxaline unit is valued for its electron-deficient nature, stability, and electronic characteristics. thieme-connect.de These properties make quinoxaline derivatives promising candidates for use in organic electronics, such as in organic light-emitting diodes (OLEDs) and as organic sensitizers in dye-sensitized solar cells (DSSCs). mtieat.orgresearchgate.net By attaching different functional groups to the this compound platform, materials scientists can fine-tune the molecules' photophysical properties, such as their absorption and emission spectra. Collaborative efforts between synthetic chemists and physicists are crucial for designing, synthesizing, and fabricating novel materials for advanced electronic devices.

The future development of compounds derived from this compound will increasingly rely on such interdisciplinary collaborations. The integration of synthetic chemistry with computational modeling, high-throughput screening, and device engineering will be paramount in unlocking the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-methylquinoxaline, and how is purity validated?

- Methodology : A common approach involves bromination of precursor quinoxaline derivatives under controlled conditions. For example, bromine in glacial acetic acid is added dropwise at 40–60°C, followed by ice-water quenching to precipitate the product. Purification via ethanol crystallization yields high-purity compounds (82% yield reported in analogous syntheses) .

- Purity validation : Use melting point analysis (e.g., 205°C for related compounds), IR spectroscopy (C=N stretch at ~1632 cm⁻¹), and NMR (distinct aromatic proton signals at δ 6.56–8.23 ppm). Confirm elemental composition via combustion analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How do spectral techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : Aromatic protons appear as multiplets in the δ 6.56–8.23 ppm range, with methyl groups as singlets (δ ~3.96–4.12 ppm). ¹³C-NMR shows quinoxaline ring carbons at δ 141–164 ppm .

- IR : Key peaks include C=N stretches (~1632 cm⁻¹) and C-Br vibrations (~600–800 cm⁻¹).

- MS : Molecular ion peaks (e.g., m/z 382 for a brominated quinoxaline analog) and fragmentation patterns confirm the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during bromination of quinoxaline derivatives?

- Methodology :

Variable control : Systematically adjust temperature (e.g., 40–60°C vs. ambient), bromine stoichiometry, and reaction time to identify optimal conditions .

Mechanistic analysis : Monitor bromine consumption via UV-Vis spectroscopy to track reaction progress.

Statistical validation : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, stirring rate) affecting yield discrepancies .

Q. What computational methods predict the electronic properties of this compound for material science applications?

- DFT approaches : Apply the Colle-Salvetti correlation-energy functional to model electron density and local kinetic energy. Gradient expansions of the density matrix help estimate HOMO-LUMO gaps and charge distribution .

- Validation : Compare computed properties (e.g., dipole moments, polarizability) with experimental data from X-ray crystallography (e.g., CCDC 1983315 for structural analogs) .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?

- SAR study design :

Synthesize derivatives with varied substituents (e.g., nitro, thiophene) and assess antiproliferative activity against cancer cell lines .

Use molecular docking to evaluate interactions with target proteins (e.g., kinase inhibitors).

Cross-reference crystallographic data (e.g., bond angles, packing efficiency) to correlate structure with bioactivity .

Q. What safety protocols are critical when handling this compound?

- Handling guidelines :

- Use PPE (gloves, goggles) due to bromine’s corrosive nature.

- Store at 2–8°C in airtight containers to prevent degradation.

- Reference safety data sheets (SDS) for analogous brominated compounds (e.g., LD50, disposal protocols) .

Data Contradiction & Analysis

Q. How should researchers address inconsistencies in spectroscopic data for this compound isomers?

- Resolution strategy :

Dynamic NMR : Detect slow-exchange isomerization processes by varying temperature (e.g., 25–60°C) to observe splitting/merging of signals .

Chromatographic separation : Use HPLC with chiral columns to isolate isomers and assign individual spectra.

Theoretical modeling : Compare experimental IR/NMR with DFT-simulated spectra to confirm isomer assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.